molecular formula C13H11BrO5 B13941328 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid

8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13941328
M. Wt: 327.13 g/mol
InChI Key: LJFLFXIJRPLPDZ-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid is a complex organic compound with the molecular formula C13H11BrO5 It is characterized by the presence of bromine, hydroxyl, and methoxy groups attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of 8-bromo-4-oxo-5,6-dimethoxy-2-naphthalenecarboxylic acid.

    Reduction: Formation of 4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

    4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.

    8-Bromo-2-naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups, affecting its chemical behavior and applications.

    5,6-Dimethoxy-2-naphthalenecarboxylic acid: Lacks both the bromine and hydroxyl groups, leading to distinct chemical and biological properties.

Uniqueness: 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid is unique due to the combination of bromine, hydroxyl, and methoxy groups on the naphthalene ring

Properties

Molecular Formula

C13H11BrO5

Molecular Weight

327.13 g/mol

IUPAC Name

8-bromo-4-hydroxy-5,6-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H11BrO5/c1-18-10-5-8(14)7-3-6(13(16)17)4-9(15)11(7)12(10)19-2/h3-5,15H,1-2H3,(H,16,17)

InChI Key

LJFLFXIJRPLPDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C=C(C=C(C2=C1OC)O)C(=O)O)Br

Origin of Product

United States

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